molecular formula C16H14BrN3O3S B7710617 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide

Cat. No.: B7710617
M. Wt: 408.3 g/mol
InChI Key: UWOOQSRXDBMUBM-UHFFFAOYSA-N
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Description

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a phenyl group, and an oxadiazole ring

Properties

IUPAC Name

4-bromo-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O3S/c1-11(20-24(21,22)14-9-7-13(17)8-10-14)16-18-15(19-23-16)12-5-3-2-4-6-12/h2-11,20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOOQSRXDBMUBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Sulfonamide Formation: The final step involves the reaction of the brominated intermediate with a sulfonamide derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the oxadiazole ring.

    Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) with a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Coupling: Palladium catalysts and appropriate ligands for Suzuki or Heck coupling.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used to study the interactions of sulfonamide derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring may also play a role in binding to biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives and oxadiazole-containing compounds.

    N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: Lacks the bromine atom but has a similar core structure.

    4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide: Contains different substituents on the phenyl or oxadiazole rings.

Uniqueness

The presence of both the bromine atom and the oxadiazole ring in 4-bromo-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)benzenesulfonamide makes it unique compared to other similar compounds. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.

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